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Introduction

Bomedemstat (also known as IMG-7289 and MK-3543) is an investigational, orally
bioavailable, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1]
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in oncogenesis by
regulating gene expression through the demethylation of mono- and di-methylated histone H3
at lysine 4 (H3K4me1/2).[2] Dysregulation of LSD1 activity is implicated in the pathogenesis of
various cancers, particularly myeloproliferative neoplasms (MPNs) such as essential
thrombocythemia (ET) and myelofibrosis (MF).[3][4]

Bomedemstat's mechanism of action involves the inhibition of LSD1, leading to an increase in
H3K4 methylation. This, in turn, alters gene expression to suppress tumor cell growth and
induce apoptosis.[1] These application notes provide detailed protocols for assessing the anti-
proliferative and differentiation effects of Bomedemstat in both in vitro and in vivo models, with
a focus on its application in personalized medicine research for MPNs.

Mechanism of Action and Signaling Pathway

Bomedemstat exerts its therapeutic effects by targeting the epigenetic regulator LSD1. In
hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and is a key
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regulator of myeloid progenitor differentiation.[5][6] Specifically, LSD1 forms a complex with
Growth Factor Independence 1B (GFI1B) to repress genes that would otherwise drive
hematopoietic progenitors towards non-megakaryocytic lineages. By inhibiting LSD1,
Bomedemstat disrupts this repressive complex, leading to the expression of genes that
promote the maturation of megakaryocytes, the precursors to platelets.[7] This targeted
epigenetic modulation is a novel therapeutic strategy for MPNs, which are often characterized
by dysregulated megakaryopoiesis.[7]
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Cell Line Cancer Type Compound IC50 (pM) Citation
Acute Myeloid

MV4-11 _ ORY-1001 0.018 [8]
Leukemia
Acute Myeloid

THP-1 _ GSK-690 ~10 [8]
Leukemia

A549 Lung Carcinoma  Compound 164d  0.0181 [9]

MCF-7 Breast Cancer Compound 164d 10.5 9]

Note: Specific IC50 values for Bomedemstat in various cell lines are not readily available in the
public domain. The data presented here are for other selective LSD1 inhibitors and serve as a
reference for expected potency.

Clinical Efficacy of Bomedemstat in Myelofibrosis
(Phase 1/2 Study)
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Parameter Result Patient Cohort Citation
Spleen Volume 50% of patients had a  Evaluable patients (10]
Reduction (SVR) reduction (N=14) after cycle 1
Total Symptom Score 79% of patients Evaluable patients [10]
(TSS) Reduction recorded a reduction (N=11) after cycle 1
] ) Evaluable patients
TSS Reduction =50% 21% of patients [10]
(N=11) after cycle 1
Bone Marrow Fibrosis 2 out of 13 patients Patients evaluated at (10]
Improvement showed improvement Day 84
_ 70% of evaluable _
Hemoglobin ) Evaluable patients
patients had stable or [11]
Improvement ) ) (N=30) at 24 weeks
improved hemoglobin
JAK2 Mutant Allele ) ) ) )
45% of patients 22 patients with serial
Frequency (MAF) ) ) [11]
) showed a reduction tracking of 49 VAFs
Reduction
ASXL1 MAF Greatest sensitivity to 22 patients with serial (1]
Reduction Bomedemstat tracking of 49 VAFs

Clinical Efficacy of Bomedemstat in Essential
Thrombocythemia (Phase 2b Study)
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Parameter Result Patient Cohort Citation
Platelet Count 91% of patients Patients treated for [12]
<400x10°/L achieved this =212 weeks (N=34)
Durable Response
(Platelet count ) Patients treated for
83% of patients [12]
<400x10°/L for 212 >24 weeks (N=24)
weeks)
White Blood Cell ) ] ] ]
89% of patients with Patients with Day 1
(WBC) Count ] ] [12]
baseline leukocytosis WBC =10x10°/L (N=9)
<10x10°/L
Symptom ) Patients with baseline
69% of patients
Improvement (TSS ) TSS 210 treated for [12]
_ showed reductions
Reduction) 12 weeks (N=16)
JAK2 and CALR MAF  87% of patients had a  Evaluable patients [12]

Reduction

decrease at Week 24

(N=14)

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using WST-1

This protocol outlines a method to determine the anti-proliferative effects of Bomedemstat on

cancer cell lines.
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Materials:
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o Myeloproliferative neoplasm cell lines (e.g., HEL, K562, SET-2)

e Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
» Bomedemstat (IMG-7289)

e Dimethyl sulfoxide (DMSO)

e 96-well clear-bottom microplates

o WST-1 cell proliferation reagent

e Microplate reader

Procedure:

Cell Culture: Maintain cell lines in a 37°C, 5% CO:z incubator. Ensure cells are in the
logarithmic growth phase before starting the experiment.

 Bomedemstat Preparation: Prepare a 10 mM stock solution of Bomedemstat in DMSO. Store
at -20°C.

o Cell Seeding: a. Harvest and count cells. b. Seed 2,000-5,000 cells per well in 100 pL of
complete medium in a 96-well plate.

o Treatment: a. Prepare serial dilutions of Bomedemstat in complete medium. A suggested
concentration range is 0.01 puM to 10 uM. b. Add 100 pL of the Bomedemstat dilutions to the
wells. Include a vehicle control (DMSO) and a no-treatment control.

 Incubation: Incubate the plate for 72-96 hours at 37°C, 5% COs..

e WST-1 Assay: a. Add 10 pL of WST-1 reagent to each well. b. Incubate for 1-4 hours at
37°C.

o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value.
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Protocol 2: In Vitro Megakaryocyte Differentiation Assay

This protocol is for assessing the effect of Bomedemstat on the differentiation of hematopoietic
stem and progenitor cells (HSPCs) into megakaryocytes.

Materials:

Human CD34+ HSPCs

Megakaryocyte differentiation medium (e.g., StemSpan SFEM Il supplemented with
thrombopoietin (TPO), stem cell factor (SCF), and IL-6)

Bomedemstat

Flow cytometry antibodies (e.g., anti-CD41a, anti-CD42b)

Flow cytometer
Procedure:
e HSPC Culture: Culture CD34+ HSPCs in megakaryocyte differentiation medium.

o Treatment: Add Bomedemstat at various concentrations (e.g., 10 nM, 100 nM, 1 uM) to the
culture medium.

e Incubation: Culture the cells for 10-14 days, refreshing the medium and Bomedemstat every
3-4 days.

o Flow Cytometry Analysis: a. Harvest cells and stain with fluorescently labeled antibodies
against CD41a and CD42b. b. Analyze the percentage of CD41a+/CD42b+ cells (mature
megakaryocytes) using a flow cytometer.

o Data Analysis: Compare the percentage of mature megakaryocytes in Bomedemstat-treated
cultures to vehicle-treated controls.

Protocol 3: In Vivo Myelofibrosis Mouse Model Study
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This protocol describes the use of a JAK2V617F-driven mouse model to evaluate the in vivo
efficacy of Bomedemstat.[13]

Materials:

JAK2V617F myeloproliferative neoplasm mouse model[13]

Bomedemstat

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Tools for blood collection and spleen/liver weight measurement

Reagents for bone marrow fibrosis staining (Gomori's silver stain) and gPCR for allele
burden

Procedure:

Animal Model: Establish the JAK2V617F-driven myelofibrosis mouse model.[13]

o Treatment: Once the disease is established, treat mice with Bomedemstat (e.g., 45 mg/kg) or
vehicle via oral gavage once daily for a specified period (e.g., 28 or 56 days).[1]

e Monitoring: a. Monitor animal health and body weight regularly. b. Collect peripheral blood
periodically for complete blood counts.

o Endpoint Analysis: a. At the end of the study, euthanize the mice and measure spleen and
liver weights. b. Collect femurs for histopathological analysis of bone marrow fibrosis using
Gomori's silver stain.[13] c. Determine the JAK2V617F allele burden in peripheral blood and
bone marrow using quantitative PCR.[13]

o Data Analysis: Compare the hematological parameters, organ weights, bone marrow fibrosis
scores, and allele burden between the Bomedemstat-treated and vehicle-treated groups.

Application in Personalized Medicine

The use of Bomedemstat in personalized medicine for MPNSs is centered on the genetic
landscape of the patient's disease. The driver mutations in MPNs, primarily in JAK2, CALR,
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and MPL, and the presence of other high-risk mutations (e.g., ASXL1, EZH2, IDH1/2) can
influence disease phenotype and potentially the response to therapy.[14][15]

Patient with MPN

Genomic Profiling
(NGS of bone marrow)

Identify Driver and
High-Risk Mutations
(JAK2, CALR, ASXL1, etc.)

Treatment Decision

Bomedemstat as
Targeted Therapy

Dose Titration based on
Platelet Count
(Pharmacodynamic Biomarker)

Response Monitoring

Monitor Mutant Allele
Frequency (MAF) Reduction

Assess Clinical Response
(Spleen size, Symptoms)
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Key Considerations for Personalized Application:

o Biomarker-Guided Dosing: The on-target effect of Bomedemstat is a reduction in platelet
count due to its role in megakaryocyte differentiation. This allows for the use of platelet count
as a pharmacodynamic biomarker to guide individualized dose titration.[10]

e Monitoring Molecular Response: Clinical studies have shown that Bomedemstat can reduce
the mutant allele frequency of driver mutations like JAK2 and high-risk mutations such as
ASXL1.[11] Monitoring changes in MAF can provide an indication of treatment efficacy at the
molecular level.

» Patient Stratification: While further research is needed, the specific mutational profile of a
patient may predict their response to Bomedemstat. For instance, preclinical models and
clinical data suggest that cells with JAK2 mutations and clones with ASXL1 mutations are
sensitive to Bomedemstat.[11]

Conclusion

Bomedemstat represents a promising targeted therapy for myeloproliferative neoplasms, with a
distinct epigenetic mechanism of action. The protocols and data presented in these application
notes provide a framework for researchers and drug development professionals to investigate
the efficacy and personalized application of Bomedemstat in preclinical and clinical settings.
Further research into the interplay between patient-specific mutations and response to
Bomedemstat will be crucial for optimizing its use in personalized medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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